1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea
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Overview
Description
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is a complex organic compound characterized by the presence of an adamantyl group and a urea moiety The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea typically involves the reaction of 1-adamantylamine with 2-methylsulfanylbenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or receptors. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the urea moiety could facilitate interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-4-methyl-2-azetidinone: Another adamantyl derivative with potential biological activity.
1-Adamantyl methyl ketone:
N-(1-Adamantyl)-2-methylbenzamide: Investigated for its potential therapeutic applications.
Uniqueness
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea stands out due to the presence of both the adamantyl and 2-methylsulfanylphenyl groups, which impart unique chemical reactivity and potential applications. Its combination of structural rigidity and functional group diversity makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H26N2OS |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2OS/c1-23-17-5-3-2-4-16(17)12-20-18(22)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H2,20,21,22) |
InChI Key |
WPXRUUMUUGRZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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